4-hydroxy-2-phenyl-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Description
4-hydroxy-2-phenyl-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a heterocyclic compound featuring a pyrrol-5-one core substituted with a hydroxy group, a phenyl ring, a 1,3,4-thiadiazole moiety, and a thiophene-2-carbonyl group. This structure combines multiple pharmacophoric elements, including electron-deficient heterocycles (thiadiazole) and aromatic systems (thiophene, phenyl), which are often associated with diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-hydroxy-2-phenyl-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-14(11-7-4-8-24-11)12-13(10-5-2-1-3-6-10)20(16(23)15(12)22)17-19-18-9-25-17/h1-9,13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITRBHYSXMGGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-hydroxy-2-phenyl-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a member of a diverse class of biologically active compounds that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 327.36 g/mol. The structure features a pyrrole ring substituted with a thiophene carbonyl and a thiadiazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the areas of antitumor , anticonvulsant , and antimicrobial properties.
Antitumor Activity
Numerous studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:
- A study indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against cancer cells such as HT29 (human colon cancer) and Jurkat (human leukemia) cells. The presence of electron-donating groups on the phenyl ring enhances activity due to increased electron density, facilitating interaction with biological targets .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Hydroxy Compound | HT29 | < 1.98 |
| Thiadiazole Analog | Jurkat | < 1.61 |
Anticonvulsant Activity
The anticonvulsant properties of similar thiazole-bearing compounds have been highlighted in pharmacological studies. The structure of these compounds often correlates with their efficacy in seizure models, suggesting that modifications to the thiadiazole or pyrrole rings can significantly impact their activity .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been explored in various studies. Compounds featuring the 1,3,4-thiadiazole moiety have shown promising results against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy : In a specific study involving a series of thiazole derivatives, one compound exhibited an IC50 value similar to doxorubicin against multiple cancer cell lines, indicating its potential as an effective chemotherapeutic agent .
- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its cytotoxic activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The presence of the thiadiazole ring is essential for cytotoxicity.
- Substituents on the phenyl ring significantly influence biological activity; for example, methyl or halogen groups enhance potency.
- The hydrophobic nature of substituents on the pyrrole ring may facilitate better binding to target proteins.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, research indicates that derivatives of thiadiazole exhibit potent antibacterial activity, making them suitable candidates for drug development against resistant strains.
Anticancer Potential
The compound has shown promise in anticancer research. A study conducted on similar pyrrole derivatives revealed their ability to inhibit cancer cell proliferation through apoptosis induction. The structural features of 4-hydroxy-2-phenyl-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one may contribute to similar effects.
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of thiadiazole-containing compounds in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further research in neuroprotection.
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in polymer composites.
Sensors and Electronics
Research has indicated that thiophene derivatives can be utilized in organic electronic devices due to their semiconducting properties. The compound's ability to form stable thin films makes it suitable for applications in sensors and organic photovoltaic cells.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against resistant bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Potential for treating neurodegenerative diseases | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Sensors and Electronics | Suitable for organic electronic devices |
Case Studies
- Antimicrobial Study : A comparative analysis of 4-hydroxy derivatives showed significant activity against Staphylococcus aureus, indicating the potential for developing new antibiotics.
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis, suggesting its utility in cancer therapeutics.
- Polymer Composite Development : A study on polymer blends incorporating this compound revealed improved mechanical properties, suggesting its role as a reinforcing agent in composite materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole and Thiophene Substitutions
3-Hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one (RN: 307541-56-6)
- Key Differences : The phenyl group at position 2 is replaced with a 4-methylphenyl, introducing steric and electronic modulation.
- Impact : The methyl group enhances lipophilicity (higher logP) and may improve membrane permeability compared to the unsubstituted phenyl in the target compound .
- Synthesis : Similar base-catalyzed cyclization strategies are employed, as seen in related pyrrolone derivatives .
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-p-tolyl-1,5-dihydro-pyrrol-2-one Key Differences: The thiophene-2-carbonyl group is replaced with a furan-2-carbonyl moiety, and the thiadiazole bears a methyl substituent.
Analogues with Modified Heterocyclic Cores
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one Key Differences: Incorporates a 3,4-dimethoxyphenyl group and a 4-methylbenzoyl substituent. The methylbenzoyl group adds steric bulk, which could influence solubility .
3-(Benzofuran-2-carbonyl)-4-hydroxy-2-phenyl-1-(thiazol-2-yl)-2H-pyrrol-5-one
- Key Differences : The thiadiazole is replaced with a thiazole, and the thiophene-carbonyl is substituted with benzofuran-carbonyl.
- Impact : Thiazole’s reduced nitrogen content compared to thiadiazole may decrease acidity, while benzofuran’s extended aromatic system could enhance π-π stacking interactions .
Crystallographic and Spectroscopic Data
- Crystallography : Isostructural analogues (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-...) exhibit triclinic symmetry with planar molecular conformations, suggesting similar packing behaviors for the target compound .
- Spectroscopy : IR and NMR data for related compounds confirm the presence of carbonyl (1650–1700 cm⁻¹) and hydroxy (3200–3500 cm⁻¹) groups, consistent with the target’s structure .
Q & A
What are the optimal synthetic routes for this compound, and how can reaction intermediates be characterized?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and acylation. For example, thiophene-2-carbonyl groups can be introduced via Friedel-Crafts acylation, while the 1,3,4-thiadiazole ring may form through cyclization of thiosemicarbazides under acidic conditions. Key intermediates should be characterized using NMR (1H/13C) and FTIR to confirm functional groups. For crystalline intermediates, X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities. Recrystallization in ethanol or dioxane is recommended for purification .
How can regioselectivity challenges in forming the thiadiazole ring be addressed?
Level: Advanced
Methodological Answer:
Regioselectivity in thiadiazole formation depends on precursor design and reaction conditions. Use temperature-controlled cyclization (e.g., reflux in glacial acetic acid) to favor the 1,3,4-thiadiazole isomer. Solvent polarity (e.g., dioxane vs. THF) and catalysts like POCl3 can enhance selectivity. Monitor progress via TLC and confirm regiochemistry using NOESY NMR or X-ray diffraction . Computational modeling (DFT) may predict thermodynamic stability of isomers .
What techniques are recommended for structural elucidation of this compound?
Level: Basic
Methodological Answer:
Combine X-ray crystallography (e.g., SHELXL ) for absolute configuration determination with NMR (1H, 13C, and DEPT-135) to assign proton environments and carbon types. FTIR identifies carbonyl (C=O) and hydroxyl (O-H) stretches. For non-crystalline samples, HRMS (High-Resolution Mass Spectrometry) confirms molecular weight. Compare spectral data with structurally analogous pyrazolone derivatives .
How can contradictions between spectroscopic data and crystallographic results be resolved?
Level: Advanced
Methodological Answer:
Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects (e.g., tautomerism). First, verify sample purity via HPLC or DSC (Differential Scanning Calorimetry). Re-examine NMR in different solvents (DMSO-d6 vs. CDCl3) to detect tautomeric shifts. Use variable-temperature NMR to study dynamic behavior. If crystallography suggests a different conformation, perform DFT calculations to compare energy states of observed vs. spectroscopic structures .
What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) identify reactive sites by mapping electrostatic potential surfaces (EPS) and Fukui indices. For example, the pyrrol-5-one ring’s carbonyl group may act as an electrophilic center, while the thiophene sulfur could participate in nucleophilic substitutions. Validate predictions with kinetic studies (e.g., monitoring reaction rates with UV-Vis) .
What purification strategies are effective for removing by-products from the final synthesis step?
Level: Basic
Methodological Answer:
Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar by-products. For persistent impurities, recrystallization in ethanol or acetonitrile improves purity. If the compound is thermally stable, sublimation under reduced pressure may isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
How to design biological activity studies targeting antimicrobial or anticancer properties?
Level: Advanced
Methodological Answer:
Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays (Minimum Inhibitory Concentration). For anticancer activity, use MTT assays on cell lines (e.g., HeLa, MCF-7). Include controls (e.g., cisplatin for cytotoxicity) and assess structure-activity relationships (SAR) by modifying substituents on the phenyl or thiophene groups. Correlate activity with logP values (lipophilicity) calculated via HPLC retention times .
How to analyze hydrogen-bonding interactions in the crystal lattice?
Level: Advanced
Methodological Answer:
Refine X-ray data using SHELXL to measure hydrogen-bond distances and angles. Compare with Cambridge Structural Database (CSD) entries for similar compounds. Use Mercury software to visualize packing diagrams and identify π-π stacking or CH-π interactions. For dynamic behavior, perform Hirshfeld surface analysis to quantify intermolecular contacts .
What protocols mitigate stability issues (e.g., hygroscopicity, photodegradation)?
Level: Basic
Methodological Answer:
Store the compound under inert atmosphere (argon) at –20°C. For hygroscopic samples, use desiccants (silica gel) in storage vials. Assess photostability via UV-Vis spectroscopy under controlled light exposure. Add antioxidants (e.g., BHT) or UV stabilizers (e.g., titanium dioxide) if degradation is observed. Monitor stability via TGA (Thermogravimetric Analysis) .
What mechanistic insights explain the reactivity of the thiophene-2-carbonyl group?
Level: Advanced
Methodological Answer:
The electron-rich thiophene ring directs electrophilic substitution at the 5-position. Use isotopic labeling (e.g., 13C-thiophene) and LC-MS to track reaction pathways. Kinetic studies under varying pH and temperature reveal whether acylation proceeds via a carbocation or concerted mechanism. In situ IR spectroscopy monitors carbonyl intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
